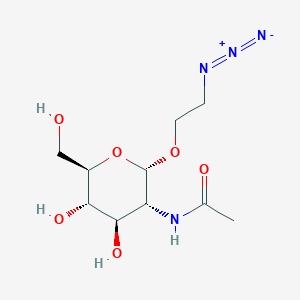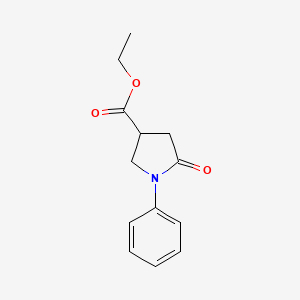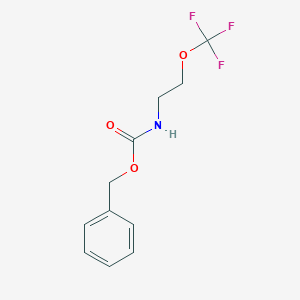
2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzyl esters can be achieved through various methods. One such method involves the use of 2-benzyloxy-1-methylpyridinium triflate . In this method, N-methylation of 2-benzyloxypyridine delivers the active reagent in situ . The choice of solvent, such as toluene vs. trifluorotoluene, can affect the outcome of the synthesis .Chemical Reactions Analysis
Esters, including benzyl esters, undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is split with water into a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base . Other reactions include the formation of benzyl ethers .Scientific Research Applications
2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97% has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme inhibition, and the analysis of protein folding. It has also been used in the synthesis of polymers, drugs, and other compounds.
Mechanism of Action
2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97% is a highly reactive compound that can be used to synthesize a variety of organic compounds. The compound acts as a catalyst, promoting the formation of covalent bonds between molecules. This allows for the synthesis of new compounds with specific properties.
Biochemical and Physiological Effects
2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97% has been used in numerous studies to study the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on enzymes, proteins, and other cellular components. It has also been used to study the effects of drugs on the body, including the metabolism and absorption of drugs.
Advantages and Limitations for Lab Experiments
2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97% has several advantages when used in lab experiments. It is a highly reactive compound that can be used to synthesize a variety of organic compounds. It is also relatively cost-effective and can be easily stored and handled. However, it is important to note that 2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97% is highly reactive and must be handled with caution.
Future Directions
2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97% has a wide range of potential future applications. It could be used to develop new drugs or to study the effects of existing drugs. It could also be used to study the effects of environmental pollutants on cellular components. Additionally, it could be used to develop new polymers or to study the effects of existing polymers. Finally, it could be used to study the effects of various compounds on enzymes, proteins, and other cellular components.
Synthesis Methods
2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97% is synthesized by the reaction of trifluoromethyl bromide with benzyl alcohol in the presence of an acid catalyst. The reaction is typically carried out in aqueous solvent and yields a product with 97% purity.
properties
IUPAC Name |
benzyl N-[2-(trifluoromethoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)18-7-6-15-10(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQFQWXREAYBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



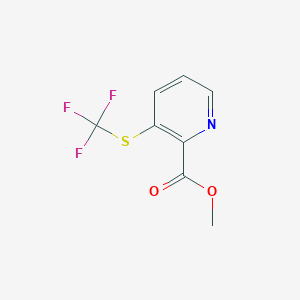

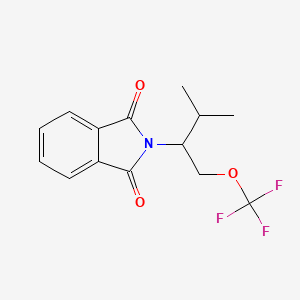
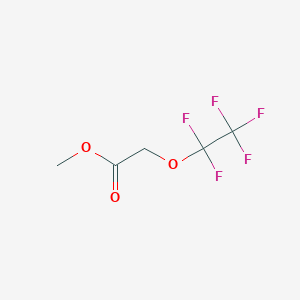
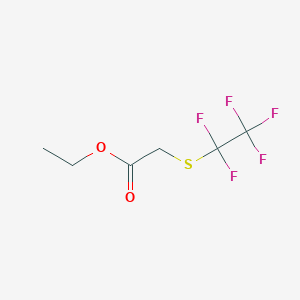
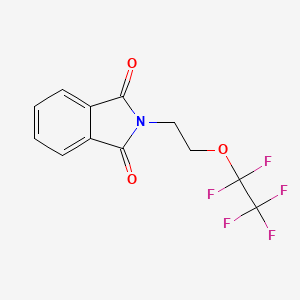


![N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6351473.png)
![1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97%](/img/structure/B6351478.png)
